Xanthine
Overview
Description
Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms. It is a product on the pathway of purine degradation, created from guanine by guanine deaminase, from hypothis compound by this compound oxidoreductase, and from xanthosine by purine nucleoside phosphorylase. This compound is subsequently converted to uric acid by the action of the this compound oxidase enzyme . The compound is known for its yellowish-white appearance and is systematically named 3,7-dihydropurine-2,6-dione .
Mechanism of Action
Target of Action
Xanthine primarily targets two enzymes: Purine nucleoside phosphorylase 2 and This compound phosphoribosyltransferase . These enzymes play crucial roles in purine metabolism, which is essential for the synthesis of DNA and RNA .
Mode of Action
This compound interacts with its targets by inhibiting the activity of phosphodiesterase, an enzyme that regulates cyclic adenosine monophosphate (cAMP) levels . This inhibition leads to an increase in cAMP levels, resulting in bronchial smooth muscle relaxation and bronchodilation .
Biochemical Pathways
This compound is involved in the degradation pathway of adenosine monophosphate to uric acid, being formed by the oxidation of hypothis compound . It is also a part of the purine metabolism pathway, which is crucial for the generation of the building blocks of DNA and RNA . The methylated this compound compounds such as caffeine, theobromine, and theophylline are used in medicine for their bronchodilator effects .
Pharmacokinetics
It is known that this compound is extensively metabolized by oxidation and acyl glucuronidation, with the metabolites being cleared by the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its impact on bioavailability need further investigation.
Result of Action
The primary result of this compound’s action is the relaxation of the smooth muscle tissue in the airways, causing bronchodilation and making breathing easier . This is particularly beneficial in the treatment of conditions like asthma. This compound and its derivatives also show CNS activity by antagonizing adenosine receptors and inhibiting monoamine oxidase (MAO-B), leading to increased alertness and wakefulness, improved clear thinking, and attenuated fatigue .
Action Environment
Environmental factors such as diet, infections, and temperature can influence the action of this compound . For instance, purine-rich and Western diets can enhance this compound oxidoreductase (XOR) activity, which is involved in the metabolism of this compound . Disease states such as diabetes and aging can also enhance XOR activity . Therefore, the efficacy and stability of this compound’s action can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Xanthine is involved in several biochemical reactions, primarily through its interaction with the enzyme this compound oxidase. This compound oxidase catalyzes the oxidation of this compound to uric acid, a process that also produces reactive oxygen species such as hydrogen peroxide . This reaction is crucial for the catabolism of purines and the regulation of uric acid levels in the body. This compound also interacts with other enzymes and proteins, including this compound dehydrogenase, which can convert this compound to uric acid under different conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the central nervous system by antagonizing adenosine receptors, leading to increased alertness and reduced fatigue . This compound and its derivatives also impact smooth muscle cells, the respiratory tract, and the cardiovascular system by modulating enzyme activity and receptor interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of this compound oxidase, reducing the production of uric acid and reactive oxygen species . This compound also interacts with adenosine receptors, blocking their activity and leading to increased neurotransmitter release and enhanced neuronal activity . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be degraded by this compound oxidase and other enzymes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of this compound oxidase and modulation of adenosine receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and reduce fatigue by antagonizing adenosine receptors . At high doses, this compound can cause adverse effects such as increased heart rate, hypertension, and gastrointestinal disturbances . Threshold effects have been observed, with significant changes in cellular and physiological responses occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine degradation pathway. It is converted to uric acid by this compound oxidase, a process that also produces hydrogen peroxide . This compound can also be converted to uric acid by this compound dehydrogenase under different conditions . These metabolic pathways are crucial for the regulation of purine levels and the prevention of hyperuricemia and gout .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For example, this compound’s interaction with this compound oxidase occurs primarily in the cytoplasm, while its modulation of adenosine receptors occurs at the cell membrane . Post-translational modifications and targeting signals can also direct this compound to specific organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthine can be synthesized through various methods. One classical method involves the use of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Additionally, this compound can be synthesized via the intermolecular Diels–Alder reaction, a novel decarboxylative aminocatalytic strategy, and the Michael reaction .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of guanine, hypothis compound, or xanthosine. The process involves the use of specific enzymes such as guanine deaminase, this compound oxidoreductase, and purine nucleoside phosphorylase .
Chemical Reactions Analysis
Types of Reactions: Xanthine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound is oxidized to uric acid by the enzyme this compound oxidase.
Reduction: this compound can be reduced under specific conditions, although this is less common.
Major Products Formed: The major product formed from the oxidation of this compound is uric acid . Other derivatives include caffeine, theobromine, and theophylline, which are widely used in traditional medicines .
Scientific Research Applications
Xanthine and its derivatives have numerous scientific research applications:
Chemistry: this compound serves as a valuable scaffold in medicinal chemistry for the synthesis of various drugs.
Biology: It plays a fundamental role in the degradation of purines and the production of uric acid.
Medicine: this compound derivatives are used as bronchodilators in the treatment of asthma and other respiratory conditions.
Comparison with Similar Compounds
Xanthine is similar to other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar structure but differ in their pharmacological effects:
Theobromine: Found in cocoa, theobromine has two methyl groups and is less potent as a stimulant compared to caffeine.
Theophylline: Used as a bronchodilator, theophylline has similar effects to caffeine but is primarily used in the treatment of respiratory conditions.
These compounds highlight the versatility and importance of the this compound scaffold in various applications.
Properties
IUPAC Name |
3,7-dihydropurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVTYWOQMYALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Record name | xanthine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xanthine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035120 | |
Record name | Xanthine | |
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Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
Record name | Xanthine | |
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Record name | Xanthine | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
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Solubility |
0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |
Record name | Xanthine | |
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URL | https://www.drugbank.ca/drugs/DB02134 | |
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Record name | Xanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
69-89-6 | |
Record name | Xanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Xanthine | |
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Record name | Xanthine | |
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URL | https://www.drugbank.ca/drugs/DB02134 | |
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Record name | xanthine | |
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Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |
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Record name | Xanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4035120 | |
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Record name | Purine-2(3H),6(1H)-dione | |
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Record name | XANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVZ07U9S7 | |
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Record name | Xanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Xanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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